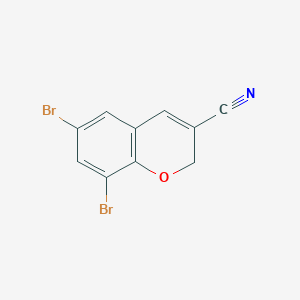

6,8-Dibromo-2H-chromene-3-carbonitrile

Übersicht

Beschreibung

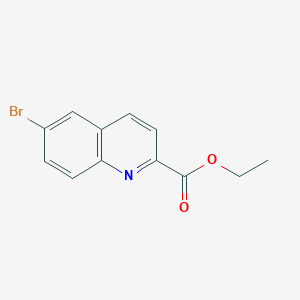

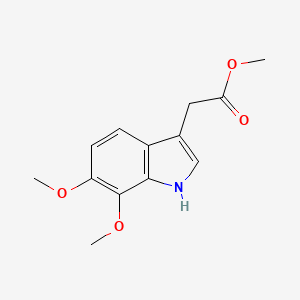

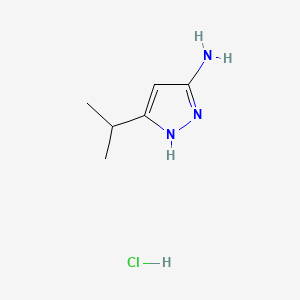

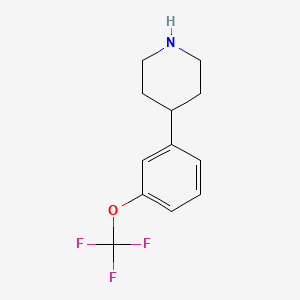

“6,8-Dibromo-2H-chromene-3-carbonitrile” is a chemical compound with the molecular formula C10H5Br2NO . It has a molecular weight of 314.96 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate has been catalyzed by CF3COOH to synthesize 6-bromo-2-oxo-2H-chromene-3-carbonitrile .Molecular Structure Analysis

The InChI code for “6,8-Dibromo-2H-chromene-3-carbonitrile” is 1S/C10H5Br2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3H,5H2 .Wissenschaftliche Forschungsanwendungen

Antiproliferative Effects in Cancer Research

6,8-Dibromo-2H-chromene-3-carbonitrile derivatives have been investigated for their potential as antiproliferative compounds against tumor cells. Studies have shown that certain derivatives, specifically 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile, exhibit significant antiproliferative effects in thyroid cancer-derived cells. This effect is believed to be due to the induction of apoptosis in cancer cells and the modulation of cell cycle phases. Additionally, these compounds have been observed to influence reactive oxygen species (ROS) levels in cancer cells, suggesting a potential mechanism for their antitumor activity (Dettori et al., 2022).

Synthesis Techniques and Green Chemistry

The synthesis of chromene derivatives, including those related to 6,8-Dibromo-2H-chromene-3-carbonitrile, has been explored under various conditions. A green, eco-friendly protocol using visible light irradiation in a water–ethanol mixture at room temperature has been developed for efficient synthesis. This method emphasizes mild reaction conditions and eco-friendly procedures, highlighting the move towards more sustainable chemical synthesis techniques (Yadav et al., 2015).

Potential Antimicrobial Applications

Some derivatives of 6,8-Dibromo-2H-chromene-3-carbonitrile have shown promising antimicrobial properties. Research in this area has focused on synthesizing novel chromene derivatives and evaluating their efficacy against various microbial strains. This suggests potential applications in developing new antimicrobial agents to address the growing concern of antibiotic resistance (Rai et al., 2010).

Corrosion Inhibition in Industrial Applications

Chromeno-carbonitriles have been studied as corrosion inhibitors for mild steel in acidic solutions. Research indicates that these compounds are effective in preventing corrosion, offering potential applications in industrial settings where metal protection is critical (Quadri et al., 2021).

Optical and Electrochemical Properties

The optical properties of chromene derivatives, closely related to 6,8-Dibromo-2H-chromene-3-carbonitrile, have been a subject of research. Studies have focused on synthesizing new derivatives and examining their optical properties, including hyperpolarizability and solvatochromism. This research is relevant for potential applications in materials science, particularly in the development of new photonic and electronic materials (Levchenko et al., 2019).

Eigenschaften

IUPAC Name |

6,8-dibromo-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBJABPYHGUFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C(=CC(=C2)Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696223 | |

| Record name | 6,8-Dibromo-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-2H-chromene-3-carbonitrile | |

CAS RN |

885271-32-9 | |

| Record name | 6,8-Dibromo-2H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dibromo-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone](/img/structure/B1503204.png)

![3-Ethyl-5-[2-(3-methyl-1,3-oxazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B1503208.png)